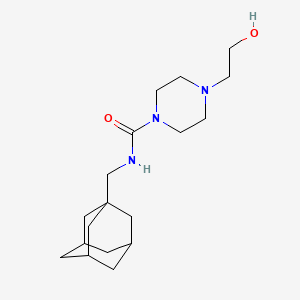
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide (AHEP) is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of piperazine derivatives and has been shown to possess a range of biological activities.
Scientific Research Applications
Antimicrobial and Antiviral Properties
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide derivatives demonstrate significant antimicrobial and antiviral activities. Research on related adamantane derivatives has shown potent antibacterial activity against various microorganisms. Specifically, compounds with adamantane structure have been effective against Gram-positive and Gram-negative bacteria, including pathogenic strains, and exhibited promising antiviral activity against HIV-1. These findings underscore the potential of N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide derivatives in developing new therapeutic agents for infectious diseases (El-Emam et al., 2004); (Al-Emam et al., 2013).
Antiproliferative Activity
The exploration of N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide and its derivatives in cancer research has yielded promising results. Certain derivatives have shown antiproliferative activity against a range of cancer cell lines, including cervical carcinoma, breast cancer, pancreatic cancer, and non-small cell lung cancer. This suggests a potential for these compounds in cancer therapy, highlighting the importance of further investigation into their mechanism of action and therapeutic efficacy (Fytas et al., 2015).
Hemostatic Activity
In addition to antimicrobial and antiproliferative properties, some adamantane derivatives, closely related to N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide, have been studied for their hemostatic activity. These studies have discovered compounds with high hemostatic activity and low acute toxicity, indicating potential applications in controlling bleeding and improving coagulation (Pulina et al., 2017).
Enantioselective Catalysis
Research into the catalytic applications of piperazine derivatives has identified certain compounds as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This suggests potential utility in synthetic chemistry, particularly in the development of asymmetric synthesis processes, which are crucial for the production of enantiomerically pure pharmaceuticals (Wang et al., 2006).
Coordination Polymers and Material Science
Adamantane-based compounds, including those related to N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide, have been utilized in the synthesis of coordination polymers. These materials are of interest for their potential applications in catalysis, gas storage, and separation technologies, highlighting the versatility and broad application range of adamantane derivatives in material science (Travis et al., 2017).
properties
IUPAC Name |
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c22-6-5-20-1-3-21(4-2-20)17(23)19-13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16,22H,1-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESIBOXWRMFSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

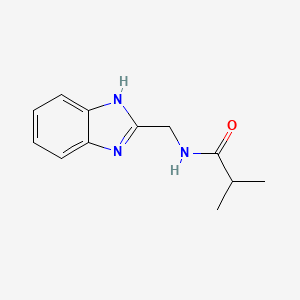
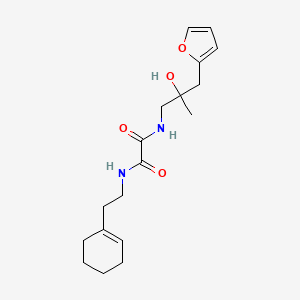
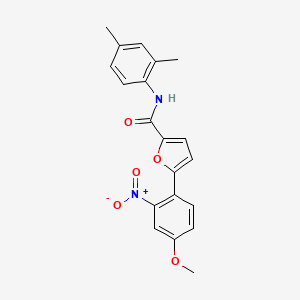


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2732448.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2732453.png)
![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline](/img/structure/B2732454.png)
![2-[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-benzo[f]chromen-3-one](/img/structure/B2732456.png)
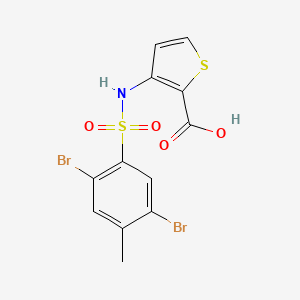
![2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2732458.png)
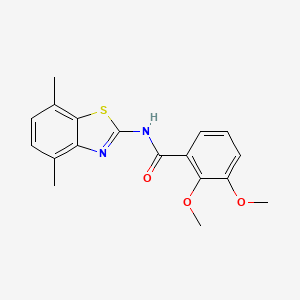
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2732460.png)